Fmoc-ss-dab(3-aloc)-oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

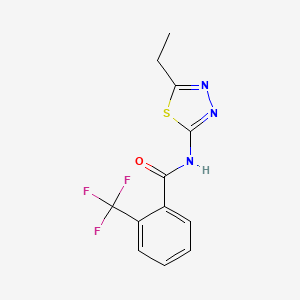

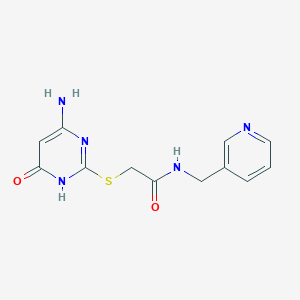

“Fmoc-ss-dab(3-aloc)-oh” is a special type of amino acid derivative used in scientific experiments. It is also known as (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid . The N-Allyloxycarbonyl (Alloc) groups are widely used protecting groups for amines and amino acids .

Synthesis Analysis

The Alloc groups are quantitatively and very rapidly converted to free amino compounds by palladium . Deprotection of allyl (All) carboxylates and allyl aryl ethers can also be carried out accordingly . All and Alloc are fully compatible with Fmoc/tBu and Boc/Bzl strategies, as well as with Z protecting groups .Molecular Structure Analysis

The molecular formula of “Fmoc-ss-dab(3-aloc)-oh” is C23H24N2O6. Its molecular weight is 424.453.Chemical Reactions Analysis

The Alloc groups in “Fmoc-ss-dab(3-aloc)-oh” can be removed through a process called deprotection, which is catalyzed by palladium . This process is highly efficient and provides a practical orthogonal protective strategy for carbohydrates .Physical And Chemical Properties Analysis

“Fmoc-ss-dab(3-aloc)-oh” has a molecular weight of 424.4 g/mol .科学研究应用

1. 固相肽合成(SPPS)挑战

Fmoc-Dab(Mtt)-OH,一种正交保护的氨基酸,在SPPS过程中显示出较低的偶联效率,在各种条件下会快速发生内酰胺化反应。建议使用替代的正交保护建筑单元来实现更高效的合成过程,避免昂贵和繁琐的步骤 (Lam, Wu, & Wong, 2022)。

2. 正交保护氨基酸的合成

从Fmoc-Asp/Glu合成正交保护的Fmoc-Dap/Dab(Boc/Z/Alloc)-OH涉及多个步骤,包括形成Fmoc-Asp/Glu-5-噁唑烷酮酸、Curtius重排和水解。这种合成策略突显了Fmoc-Dab在合成复杂氨基酸衍生物中的多功能性 (Rao, Tantry, & Babu, 2006)。

3. 以拉曼光谱监测的肽合成

使用近红外傅里叶变换拉曼光谱监测以Fmoc作为N-α保护基的肽的固相逐步合成。研究揭示了Fmoc对肽的二级结构的影响,主要支持β-折叠构象 (Larsen et al., 1993)。

4. 抗菌复合材料的开发

包括Fmoc-五氟-L-苯丙氨酸-OH在内的Fmoc修饰的自组装建筑单元已被探索其抗菌能力。这些纳米组装体对细菌形态具有显著影响,并被整合到基于树脂的复合材料中,展示了它们在生物医学应用中的潜力 (Schnaider et al., 2019)。

5. Fmoc-Phe衍生物的自组装和水凝胶化

对Fmoc-Phe衍生物的研究,包括对C-末端基团的修饰,揭示了它们对自组装和水凝胶化行为的显著影响。这项研究为优化氨基酸LMW水凝胶剂在复杂缓冲介质中凝胶提供了见解 (Ryan, Doran, Anderson, & Nilsson, 2011)。

6. Fmoc-Tyrosine水凝胶的酶启动自组装

在生理条件下,Fmoc-酪氨酸的酶去磷酸化导致水凝胶的自组装,其机械性能和分子排列可以被控制。这为在三维细胞培养中的应用提供了一种经济有效的方法 (Thornton, Smith, Merry, & Ulijn, 2009)。

属性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXIYKRKUGABN-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ss-dab(3-aloc)-oh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)